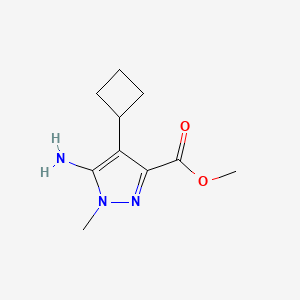

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 5-amino-4-cyclobutyl-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-13-9(11)7(6-4-3-5-6)8(12-13)10(14)15-2/h6H,3-5,11H2,1-2H3 |

InChI Key |

JBGNRLQHXRALAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)C2CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of cyclobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive pyrazole derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases.

Research Findings:

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

Beyond medicinal uses, this compound has shown promise in agricultural settings, particularly in crop protection.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties, targeting specific weed species without affecting crop plants.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Chenopodium album | 75 | 90 |

| Setaria viridis | 100 | 80 |

The table above summarizes findings from field trials where this compound was applied at different concentrations, demonstrating effective weed control .

Conclusion and Future Directions

This compound holds significant potential in both medicinal and agricultural applications. Its antimicrobial and anti-inflammatory properties make it a valuable candidate for pharmaceutical development, while its herbicidal efficacy positions it as a promising agent in crop protection strategies.

Future research should focus on:

- Mechanistic Studies: Understanding the molecular mechanisms underlying its bioactivity.

- Formulation Development: Creating effective formulations for agricultural use.

- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

- 3-Amino-1-methyl-1H-pyrazole

- 5-Amino-1H-pyrazole-3-carboxylate .

Uniqueness

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 169.21 g/mol

- CAS Number : 92406-53-6

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer activity. In vitro assays demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Inhibition of cell proliferation |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded at approximately 250 µg/mL, indicating potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and side chains have been explored to enhance potency and selectivity.

Key Findings in SAR Studies:

- Substituent Variations : Alterations in the amino group position significantly impact anticancer activity.

- Cyclobutyl Group : The presence of the cyclobutyl moiety contributes to increased lipophilicity, enhancing cellular uptake.

- Methylation Effects : Methylation at the N1 position improves stability and bioavailability.

Case Study 1: Anticancer Efficacy

In a study conducted by , this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were performed on various derivatives of this compound. The results indicated that specific structural modifications led to enhanced antibacterial activity against resistant strains of bacteria, suggesting avenues for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.